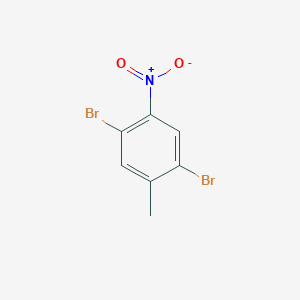

1,4-Dibromo-2-methyl-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYVOWUJMKYDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623892 | |

| Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219310-40-4 | |

| Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Studies and Mechanistic Investigations of 1,4 Dibromo 2 Methyl 5 Nitrobenzene

Reduction Reactions of the Nitro Group

The nitro group of 1,4-dibromo-2-methyl-5-nitrobenzene is susceptible to reduction, which transforms it into an amino group. This conversion is a valuable synthetic tool as it dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-para-directing group for electrophilic aromatic substitution.

The reduction of the nitro group in haloaromatic compounds to form the corresponding aniline (B41778) derivative can be achieved through several methods, with catalytic hydrogenation and catalytic transfer hydrogenation being the most common. A significant challenge in these reactions is the selective reduction of the nitro group without causing hydrogenolysis (cleavage) of the carbon-halogen bonds. researchgate.net

Catalytic Hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is often carried out in solvents like ethanol, methanol, or isopropanol (B130326) under mild to moderate pressures of hydrogen. mdpi.comresearcher.life Achieving high selectivity for the desired haloaniline can be difficult, as the same catalysts can also promote dehalogenation. researchgate.net

| Substrate | Catalyst | Solvent | Conditions | Selectivity for Haloaniline | Reference |

|---|---|---|---|---|---|

| p-Chloronitrobenzene | Pd/CoFe-LDHs | Isopropanol | 25°C, 0.5 MPa H₂ | 93.3% | mdpi.com |

| o-Chloronitrobenzene | Pd/CoFe-LDHs | Isopropanol | 25°C, 0.5 MPa H₂ | 91.5% | mdpi.com |

| 4-Chloronitrobenzene | Pt/beta zeolite | Diethyl ether | - | ~99% | researchgate.net |

Catalytic Transfer Hydrogenation offers a milder and often more selective alternative to using pressurized hydrogen gas. mdma.ch This method utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) (HCOONH₄), in the presence of a catalyst like Pd/C or Pt/C. researchgate.netmdma.ch The reaction is typically performed at or near room temperature in a solvent like methanol. mdma.ch This technique has been shown to be effective for the reduction of nitro groups in the presence of other sensitive functionalities, including halogens. researchgate.netnih.gov The use of ammonium formate is advantageous as it is inexpensive, stable, and the reaction can be carried out under simple laboratory conditions. google.commdma.ch

| Functionality Reduced | Hydrogen Donor | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic Nitro Group | Ammonium Formate | Pd/C | Methanol | Mild, room temperature, high yield | google.com |

| Aromatic Nitro Group | Ammonium Formate | Pt/C | - | Efficient, avoids hydrogenolysis of halogens | researchgate.net |

| Heteroaromatic N-oxides | Ammonium Formate | Pd/C | Methanol | Fast (1-20 min), room temperature | mdma.ch |

Selective Reduction Methods in the Presence of Halogen Substituents

The selective reduction of the nitro group in halogenated nitroarenes to an aniline is a crucial transformation in organic synthesis, but it presents a significant challenge due to the potential for competitive dehalogenation. For a substrate such as this compound, preserving the carbon-bromine (C-Br) bonds is essential for subsequent functionalization. The C-Br bond is more susceptible to catalytic reduction than the C-Cl bond, necessitating carefully chosen methods. rsc.orgorganic-chemistry.org

Various catalytic systems and reagents have been developed to achieve high chemoselectivity in this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro reductions, but it can also facilitate dehalogenation. oregonstate.edu However, by using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of Pd/C, a high degree of selectivity can be achieved. rsc.orgorganic-chemistry.org The reaction conditions, such as temperature, are critical; milder conditions (e.g., room temperature) favor the selective reduction of the nitro group, whereas more forceful conditions (e.g., reflux or microwave irradiation) can lead to the reduction of both the nitro group and the C-Br bonds. rsc.org

To circumvent the issue of dehalogenation associated with palladium, other catalytic systems are employed. Raney nickel is often a preferred catalyst for reducing nitro groups in substrates where aromatic halogens are present. oregonstate.edu Additionally, platinum nanoparticles supported on ordered mesoporous carbon (Pt/CMK-3–HQ) with hydrazine hydrate have shown unprecedented activity and high chemoselectivity for reducing halogenated nitroarenes. nih.gov Metal-free approaches have also emerged as powerful alternatives. One such method involves a tandem reaction of photoinduced hydrogen-atom transfer and deoxygenative transborylation under blue-light irradiation, using isopropanol as a hydrogen donor and tetrahydroxydiboron (B82485) as a deoxygenating reagent; this method shows excellent tolerance for halogen substituents, including bromine and iodine. whiterose.ac.uk

Classic chemical methods using metals in acidic media, such as iron (Fe) or tin (II) chloride (SnCl2), provide mild and selective conditions for nitro group reduction in the presence of other reducible functionalities. oregonstate.edulibretexts.orgacs.org

| Reagent/Catalyst System | Key Features | Functional Group Tolerance |

|---|---|---|

| H₂/Raney Nickel | Effective for substrates where dehalogenation is a concern with Pd/C. oregonstate.edu | Good for preserving C-Br and C-Cl bonds. oregonstate.edu |

| Pd/C, NH₂NH₂·H₂O | Selectivity is controlled by temperature; room temperature favors nitro reduction, while reflux can cause dehalogenation. rsc.org | Tolerates bromo, chloro, and iodo substituents under mild conditions. rsc.org |

| Pt/CMK-3–HQ, NH₂NH₂·H₂O | Exhibits very high activity and chemoselectivity. nih.gov | Excellent for various halogenated nitroarenes. nih.gov |

| Fe/Acid (e.g., AcOH) | Mild method for selective reduction of nitro groups. oregonstate.edu | Tolerates many other reducible groups. oregonstate.edu |

| SnCl₂ | Provides mild reduction conditions. oregonstate.edu | Good for substrates with other sensitive functional groups. oregonstate.edu |

| B₂(OH)₄, ⁱPrOH, Blue Light | Catalyst-free method. whiterose.ac.uk | Tolerates -Cl, -Br, -I, alkenyl, alkynyl, aldehyde, ketone, and cyano groups. whiterose.ac.uk |

Environmental and Biochemical Reduction of Nitrobenzenes by Natural Organic Matter

The fate of nitroaromatic compounds in the environment is of significant interest due to their widespread use and potential toxicity. researchgate.net In anoxic environments, such as sediments and groundwater, these compounds can undergo reduction. Natural organic matter (NOM), a complex mixture of organic materials found in soils and waters, plays a multifaceted role in these reductive transformations.

Specifically, the reduction of nitrobenzenes can be mediated by Fe(II) species, and NOM can influence the rate and extent of this process. Studies using Suwannee river humic acid (SRHA) as a model for NOM have shown that its presence affects the reduction of nitroaromatics in goethite suspensions containing Fe(II). google.com The effect of SRHA is complex; it can decrease the reduction capacity of the system by complexing with surface-associated Fe(II) or by hindering the access of the nitroaromatic compound to the reactive Fe(II) sites. google.com The order of addition of reactants matters: when SRHA is added after Fe(II) has equilibrated with the mineral surface, the reduction rate is lower than when SRHA is present first. google.com This suggests that both dissolved and sorbed NOM can modulate the concentration and accessibility of reductants like Fe(II) in the environment. google.com

Beyond abiotic processes, biochemical reductions by microorganisms are a primary pathway for the degradation of nitroaromatics. masterorganicchemistry.com Various bacteria, fungi, and yeasts can metabolize these compounds. masterorganicchemistry.com In some cases, microbial consortia can reduce nitrobenzene (B124822) to aniline using electron donors such as H₂ or through bioelectrochemical systems where a cathode serves as the electron source. youtube.comresearchgate.net The presence of other environmental contaminants, like brominated compounds, can also influence these microbial degradation pathways. researchgate.net

Oxidation Reactions of the Methyl Group

Conversion to Carboxylic Acid Derivatives (e.g., 1,4-Dibromo-2-carboxy-5-nitrobenzene)

The methyl group on the aromatic ring of this compound can be oxidized to a carboxylic acid, yielding 1,4-Dibromo-2-carboxy-5-nitrobenzene. This transformation is a common synthetic strategy to introduce a carboxylic acid functionality. The benzylic position is susceptible to oxidation by strong oxidizing agents.

A standard and powerful reagent for this conversion is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The reaction is typically carried out under basic conditions, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction works effectively as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com Other strong oxidizing agents, such as chromic acid (H₂CrO₄), can also be used for this purpose. The presence of the electron-withdrawing nitro group and the deactivating bromo groups makes the aromatic ring less susceptible to oxidative degradation, allowing for the selective oxidation of the methyl side chain.

Regioselective Oxidation Methods and Catalyst Systems

Achieving regioselective oxidation of the methyl group without affecting other parts of the molecule requires robust methods that are specific to the benzylic C-H bonds. While strong, non-catalytic oxidants like KMnO₄ are effective, various catalytic systems offer milder conditions and potentially higher selectivity.

Catalytic aerobic oxidation, using molecular oxygen as the ultimate oxidant, is an environmentally benign approach. Systems such as those based on cobalt salts (e.g., Co(OAc)₂) combined with a bromide source (e.g., NaBr) can catalyze the oxidation of substituted toluenes to the corresponding benzoic acids. organic-chemistry.org Metal-free methods have also been developed; for instance, the use of CBr₄ as an initiator under blue light irradiation can facilitate the aerobic oxidation of toluenes to carboxylic acids. organic-chemistry.org Another approach involves photoirradiation in the presence of catalytic hydrobromic acid and molecular oxygen. organic-chemistry.org For substrates that may be sensitive to harsh conditions, these catalytic methods provide valuable alternatives to stoichiometric strong oxidants.

| Reagent/Catalyst System | Conditions | Description |

|---|---|---|

| KMnO₄, OH⁻, then H₃O⁺ | Heat | Classic, strong oxidant for converting benzylic C-H bonds to a carboxylic acid. masterorganicchemistry.com |

| H₂CrO₄ (Chromic Acid) | Acidic | Another strong, stoichiometric oxidant capable of this transformation. |

| Co(OAc)₂/NaBr/AcOH, O₂ | Catalytic, Heat | Catalytic aerobic oxidation system. organic-chemistry.org |

| CBr₄, Blue LED, O₂ | Metal-free, Photocatalytic | Mild, metal-free aerobic oxidation. organic-chemistry.org |

| HBr (cat.), hv, O₂ | Photocatalytic | Direct oxidation using photoirradiation and catalytic HBr. organic-chemistry.org |

Other Functional Group Interconversions

Cross-Coupling Reactions Involving Carbon-Bromine Bonds (e.g., Suzuki, Heck, Sonogashira)

The two carbon-bromine bonds in this compound serve as handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The primary types include the Suzuki, Heck, and Sonogashira reactions. A key consideration for this substrate is the regioselectivity of the coupling, as the two bromine atoms are in chemically distinct environments. One bromine is ortho to the methyl group and meta to the nitro group, while the other is meta to the methyl group and ortho to the nitro group.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent. In polyhalogenated benzenes, regioselectivity is often governed by a combination of steric and electronic effects. rsc.orgrsc.org The C-Br bond ortho to the electron-withdrawing nitro group (at C-4) is expected to be more electrophilic and thus more reactive toward oxidative addition of Pd(0), the initial step in the catalytic cycle. Therefore, monosubstitution is predicted to occur preferentially at the C-4 position. Research on the closely related 1,4-dibromo-2-nitrobenzene (B110544) confirms that regioselective coupling occurs at the bromine atom ortho to the nitro group when using a phosphine-free Pd(OAc)₂ catalyst. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. wikipedia.org Similar to the Suzuki reaction, the oxidative addition of the palladium catalyst to the C-Br bond is the selectivity-determining step. The more electron-deficient C-Br bond at the position ortho to the nitro group would be expected to react preferentially, allowing for the regioselective synthesis of a substituted styrene (B11656) derivative. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The same electronic principles apply, suggesting that the C-Br bond at C-4 would be the more reactive site for the initial coupling event. This allows for the introduction of an alkynyl substituent at the position ortho to the nitro group. organic-chemistry.org

For all these reactions, careful control of stoichiometry (e.g., using one equivalent of the coupling partner) can favor monosubstitution, yielding a product that retains one C-Br bond for further, different coupling reactions.

| Reaction | Coupling Partner | Product Type | Expected Regioselectivity |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Biaryl | Preferential reaction at C-4 (ortho to NO₂). researchgate.net |

| Heck | Alkene (e.g., H₂C=CHR) | Substituted alkene | Preferential reaction at C-4 (ortho to NO₂). libretexts.orgwikipedia.org |

| Sonogashira | Terminal alkyne (H-C≡CR) | Aryl alkyne | Preferential reaction at C-4 (ortho to NO₂). wikipedia.org |

Substitution of Bromine by Other Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur Nucleophiles)

The presence of a strong electron-withdrawing nitro group on the benzene (B151609) ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the bromine atoms. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.comyoutube.com In this compound, the bromine atom at position 4 is ortho to the nitro group, while the bromine at position 1 is meta. Consequently, nucleophilic attack and substitution are overwhelmingly favored at the C-4 position. stackexchange.com

Reactions with various nucleophiles, including those based on oxygen, nitrogen, and sulfur, are anticipated to proceed, yielding a range of substituted products. The general mechanism involves the initial addition of the nucleophile to form a negatively charged intermediate, followed by the elimination of the bromide ion. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Nucleophile Type | Expected Major Product |

|---|---|---|

| Methoxide (CH₃O⁻) | Oxygen | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene |

| Piperidine (B6355638) (C₅H₁₀NH) | Nitrogen | N-(4-Bromo-2-methyl-5-nitrophenyl)piperidine |

This table presents expected products based on established principles of SNAr reactivity.

Detailed Mechanistic Elucidation of Reaction Pathways

The mechanism of nucleophilic aromatic substitution on activated substrates like this compound has been a subject of extensive study. The pathways can be complex, involving discrete intermediates or alternative electron transfer processes.

The generally accepted mechanism for many SNAr reactions is a two-step addition-elimination process that proceeds through a distinct intermediate known as a Meisenheimer complex or sigma (σ) adduct. masterorganicchemistry.comharvard.edumdpi.com This intermediate is formed when the nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity. nih.govfrontiersin.org

For this compound, the attack of a nucleophile at the C-4 position would form a Meisenheimer complex. The negative charge of this anionic adduct is delocalized across the carbon framework and, crucially, onto the oxygen atoms of the nitro group via resonance. This resonance stabilization significantly lowers the energy of the intermediate, making its formation a favorable step. libretexts.org Some stable Meisenheimer complexes have been isolated and characterized using spectroscopic techniques. mdpi.com The stability of the Meisenheimer complex is a key factor; it must be energetically accessible and possess a sufficient lifetime to proceed to the product. harvard.edufrontiersin.org

An alternative mechanistic pathway for reactions of nitroaromatic compounds involves single-electron transfer (SET). nih.gov Instead of direct nucleophilic attack to form a Meisenheimer complex, the reaction can be initiated by the transfer of an electron from the nucleophile to the nitroaromatic substrate. nih.gov This process generates a nitroaromatic radical anion (ArNO₂⁻•) and a nucleophilic radical. nih.govacs.org

The formation of these radical anions is a known phenomenon in the chemistry of nitroaromatics in basic solutions. acs.orgchemrxiv.org The resulting radical anion of this compound would be an obligate intermediate in this pathway. nih.gov This highly reactive species can then, for example, fragment by losing a bromide ion to form an aryl radical, which subsequently reacts with the nucleophile. The competition between the classical SNAr pathway and the SET pathway is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS). wikipedia.orgnumberanalytics.comprinceton.edu A KIE is the change in reaction rate observed when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org

In the context of the SNAr mechanism, a leaving group KIE can distinguish between the two principal steps. The mechanism involves:

Step 1 (k₁): Nucleophilic attack to form the Meisenheimer complex.

Step 2 (k₂): Decomposition of the Meisenheimer complex to products, involving the cleavage of the carbon-bromine bond.

For this compound, the primary competitive pathway involves the site of nucleophilic attack. The two bromine atoms are in electronically distinct environments.

Position C-4: The bromine atom at this position is ortho to the powerfully electron-withdrawing nitro group. This position is highly activated towards nucleophilic attack because the negative charge of the resulting Meisenheimer intermediate is effectively stabilized by the nitro group through resonance. stackexchange.com

Position C-1: The bromine atom at this position is meta to the nitro group. The resonance-stabilizing effect of the nitro group does not extend to an intermediate formed by attack at the meta position. stackexchange.com

Therefore, the reaction pathway involving nucleophilic attack at C-4 is significantly lower in energy than the pathway involving attack at C-1. This leads to a strong preference for the substitution of the bromine atom at position 4, and the product resulting from this pathway is expected to be formed in a much higher ratio, likely as the exclusive or major product under typical SNAr conditions.

Table 2: Analysis of Competitive Substitution Sites

| Position of Attack | Substituents' Influence | Intermediate Stability | Expected Product | Predicted Ratio |

|---|---|---|---|---|

| C-4 (ortho to -NO₂) | Activated by -NO₂ group | High (Resonance-stabilized) | 4-substituted product | Major |

Advanced Structural Characterization and Solid State Investigations

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained from this analysis enables the precise mapping of electron density, which in turn reveals the positions of individual atoms, bond lengths, bond angles, and torsional angles. Such data is crucial for a complete understanding of the compound's stereochemistry and conformational preferences.

The molecular conformation of 1,4-Dibromo-2-methyl-5-nitrobenzene is primarily defined by the spatial arrangement of its substituents—two bromine atoms, a methyl group, and a nitro group—attached to the benzene (B151609) ring. Based on analyses of similar substituted nitrobenzene (B124822) derivatives, the benzene ring itself is expected to be essentially planar. The substituents, however, may exhibit slight deviations from this plane due to steric hindrance and electronic effects.

The stereochemistry of the molecule is determined by the fixed positions of the substituents on the aromatic ring. The conformation is largely dictated by the rotational freedom of the methyl and nitro groups. The methyl group's hydrogen atoms are likely to adopt a staggered conformation relative to the adjacent C-C bonds of the ring to minimize steric strain. The orientation of the nitro group is of particular interest as it is influenced by a balance of electronic conjugation with the benzene ring and steric repulsion from the adjacent bromine and hydrogen atoms.

A key structural parameter in nitroaromatic compounds is the torsional or dihedral angle between the plane of the nitro group and the plane of the benzene ring. This angle provides a quantitative measure of the degree of twist of the nitro group. For optimal π-conjugation, a coplanar arrangement (a dihedral angle of 0°) is favored. However, steric hindrance from ortho-substituents often forces the nitro group to rotate out of the ring plane.

In the case of this compound, the nitro group is flanked by a bromine atom and a hydrogen atom. Studies on analogous compounds provide valuable insights into the expected torsional angle. For instance, in 1-Bromo-4-methyl-2-nitrobenzene, where the nitro group is ortho to a bromine atom and a methyl group, the dihedral angle is 14.9(11)°. nih.gov In another related molecule, 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is a mere 6.2(3)°. researchgate.net Conversely, in structures with more significant steric hindrance, such as 2-bromo-3-nitrotoluene, a much larger dihedral angle of 54.1(4)° is observed. nih.gov Given the substitution pattern of this compound, a modest twist of the nitro group out of the benzene ring plane is anticipated, likely falling within the range observed for similar structures with ortho-halogen and hydrogen substituents.

Table 1: Torsional Angles of the Nitro Group in Related Compounds

| Compound | Substituents Ortho to Nitro Group | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | Br, CH₃ | 14.9(11) | nih.gov |

| 1-Chloro-2-methyl-4-nitrobenzene | Cl, H | 6.2(3) | researchgate.net |

| 2-Bromo-3-nitrotoluene | Br, CH₃ | 54.1(4) | nih.gov |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the stability of its crystal lattice.

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. In crystalline structures of bromo-substituted aromatic compounds, Br…Br interactions are frequently observed. These can be classified based on their geometry, with "type-II" interactions being particularly significant in crystal engineering, characterized by one C-Br…Br angle being close to 180° and the other near 90°. nih.gov

Weak hydrogen bonds of the C-H…O type are ubiquitous in the crystal structures of organic molecules containing nitro groups. The oxygen atoms of the nitro group are effective hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors. These interactions, although individually weak, collectively contribute to the cohesion of the crystal lattice.

For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by C-H…O hydrogen bonds that link adjacent molecules. researchgate.net Specifically, bifurcated C-H...O hydrogen bonds are observed. researchgate.net It is therefore highly likely that the crystal structure of this compound will feature a network of such interactions, with the aromatic C-H and methyl C-H groups engaging with the oxygen atoms of the nitro groups of neighboring molecules.

Table 2: Hydrogen Bond Geometries in 1-Chloro-2-methyl-4-nitrobenzene

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| C5—H5···O2 | 0.95 | 2.69 | 3.129(4) | 109 | researchgate.net |

| C7—H7D···O1 | 0.98 | 2.20 | 3.137(4) | 161 | researchgate.net |

| C3—H3···O1 | 0.95 | 2.57 | 3.320(4) | 136 | researchgate.net |

Aromatic stacking, or π-π interactions, are another important class of non-covalent forces that stabilize crystal structures. These interactions involve the overlap of the π-electron clouds of adjacent aromatic rings. In many substituted benzene derivatives, these interactions lead to the formation of stacked or herringbone packing motifs.

In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, π…π contacts are observed, which stack the molecules along one of the crystallographic axes with a centroid-to-centroid distance of 3.719(4) Å. researchgate.net The presence of the electron-rich benzene ring in this compound suggests that C-H…π interactions and π-π stacking will also be significant features of its solid-state structure, contributing to a densely packed and stable crystalline arrangement.

Elucidation of Intermolecular Interactions in the Crystal Lattice

Polymorphism and Crystal Engineering Studies of Related Dibromobenzene Derivatives

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of crystal engineering. These different forms, or polymorphs, of a single compound can exhibit distinct physical and chemical properties. In the context of dibromobenzene derivatives, understanding and controlling polymorphism is essential for tailoring material characteristics for various applications. Research into related dibromobenzene compounds provides valuable insights into the subtle intermolecular interactions that govern crystal packing and lead to the formation of different polymorphic structures.

Discovery and Structural Characterization of Polymorphic Forms

The discovery of new polymorphic forms of dibromobenzene derivatives is often serendipitous, occurring during routine crystallization experiments. However, systematic screening through variation of solvents, temperatures, and crystallization techniques can lead to the targeted discovery of novel solid forms. Once discovered, the structural characterization of these polymorphs is paramount.

A notable example is the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene . rsc.orgresearchgate.net Two distinct polymorphic modifications, designated as form I and form II, have been identified and structurally characterized. rsc.orgresearchgate.net Form I crystallizes in the triclinic space group P-1, while form II adopts a monoclinic P2₁/c space group. rsc.orgresearchgate.net Both forms exhibit molecular inversion symmetry, and their crystal structures are composed of layers where molecules are interconnected through intermolecular Br···Br interactions, creating similar ring systems. rsc.orgresearchgate.net

Similarly, a second polymorph of 1,4-dibromo-2,5-dimethylbenzene has been discovered. nih.gov The new polymorph, (Ib), crystallizes in the same P2₁/n space group as the previously known form (Ia). nih.gov Despite the identical space group, the packing arrangements are fundamentally different. nih.gov Polymorph (Ia) is characterized by networks of Br···Br interactions, whereas polymorph (Ib) is distinguished by H···Br and Br···π interactions. nih.gov The molecular structures within both polymorphs are very similar due to the limited torsional freedom of the molecule. nih.gov

In the case of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene , two polymorphs (a triclinic and an orthorhombic form) were identified through powder X-ray diffraction (PXRD) analysis of the bulk material. mdpi.com Interestingly, both polymorphs exhibit nearly identical molecular structures and packing interactions, which are dominated by C–Br...π(arene) contacts. mdpi.com

The following table summarizes the crystallographic data for some of these polymorphic dibromobenzene derivatives.

| Compound | Polymorph | Crystal System | Space Group | Z | Reference |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene | Form I | Triclinic | P-1 | - | rsc.orgresearchgate.net |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene | Form II | Monoclinic | P2₁/c | - | rsc.orgresearchgate.net |

| 1,4-dibromo-2,5-dimethylbenzene | Form Ia | Monoclinic | P2₁/n | 4 | nih.gov |

| 1,4-dibromo-2,5-dimethylbenzene | Form Ib | Monoclinic | P2₁/n | 2 | nih.gov |

| 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene | Polymorph I | Triclinic | - | - | mdpi.com |

| 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene | Polymorph II | Orthorhombic | - | - | mdpi.com |

Thermodynamic Relationships Between Polymorphs (e.g., Enantiotropism, Monotropism)

The thermodynamic relationship between polymorphs describes their relative stability as a function of temperature and pressure. This relationship can be either enantiotropic or monotropic. In an enantiotropic system, a reversible transition between two polymorphs occurs at a specific temperature, with one form being more stable below this temperature and the other being more stable above it. In a monotropic system, one polymorph is always more stable than the other under all conditions, and any transformation is irreversible.

The thermodynamic stability relationship of polymorphs can often be inferred from their melting data. nih.gov By calculating the Gibbs free energy difference (ΔG) between two polymorphs from their temperatures and heats of melting, it is possible to estimate the relative stability at different temperatures through extrapolation. nih.gov This method can be used to predict whether a system is monotropic or enantiotropic and to estimate the transition temperature in enantiotropic systems. nih.gov

Investigation of Phase Transformation Behavior (e.g., Solvent-Mediated Conversion, Isothermal Annealing)

Understanding the kinetics and mechanisms of phase transformations between polymorphs is crucial for controlling the solid form of a substance. These transformations can be induced by various factors, including temperature, pressure, and the presence of a solvent.

For 1,4-dibromo-2,5-bis(bromomethyl)benzene , solvent-mediated conversion experiments have been instrumental in elucidating the stability relationship of its polymorphs. rsc.orgresearchgate.net These experiments unequivocally demonstrate that form II is the thermodynamically stable form at room temperature. rsc.orgresearchgate.net

Furthermore, isothermal annealing of both polymorphs at various temperatures revealed a thermodynamic transition temperature of approximately 135 °C. rsc.orgresearchgate.net This experimental value is in excellent agreement with the calculated transition temperature of 137.5 °C, derived from the melting points and heats of fusion of the two forms. rsc.orgresearchgate.net The high-temperature form (form I) can be readily prepared in a pure state by solidifying the melt. rsc.orgresearchgate.net This observation aligns with Ostwald's rule of stages, which posits that a metastable form (in this case, form I at the crystallization temperature from the melt) may crystallize first. rsc.org

The investigation into the phase transformation behavior of these related dibromobenzene derivatives highlights the dynamic nature of their solid states and provides a framework for controlling the desired polymorphic form.

Computational Chemistry and Theoretical Insights for 1,4 Dibromo 2 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and energetics of molecules. It offers a balance between computational cost and accuracy, making it suitable for investigating the complex reaction mechanisms of substituted aromatic compounds. For 1,4-Dibromo-2-methyl-5-nitrobenzene, DFT calculations are instrumental in elucidating the energetics of its key reactions, namely nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Mapping Potential Energy Surfaces for Substitution and Reduction Reactions

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate structures and the transition states that connect them.

For this compound, DFT calculations can be employed to map the PES for nucleophilic aromatic substitution reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the bromine atoms. The strong electron-withdrawing nature of the nitro group activates the ring towards such attacks. The PES would reveal the formation of a Meisenheimer complex, a key intermediate in SNAr reactions, where the nucleophile has added to the ring, temporarily disrupting its aromaticity. mdpi.comresearchgate.net The relative energies of different possible Meisenheimer complexes (attack at C1 or C4) can be calculated to predict the regioselectivity of the substitution.

Similarly, the PES for the reduction of the nitro group can be mapped. This multi-step process involves the sequential addition of electrons and protons to the nitro group, leading to various intermediates such as the nitroso, hydroxylamino, and finally the amino group. nih.gov DFT calculations can trace the energy changes along this reaction coordinate, identifying the rate-determining step and the most stable intermediates. nih.govneu.edursc.org

Calculation of Activation Barriers (ΔG‡) and Reaction Free Energies (ΔGR)

Below is a hypothetical data table illustrating the kind of information that can be obtained from such calculations for the nucleophilic aromatic substitution with a generic nucleophile (Nu-).

| Reaction Step | ΔG‡ (kcal/mol) | ΔGR (kcal/mol) |

| Formation of Meisenheimer Complex (attack at C1) | 15.2 | -5.8 |

| Formation of Meisenheimer Complex (attack at C4) | 16.5 | -4.3 |

| Expulsion of Br- from C1-adduct | 2.1 | -15.7 |

| Expulsion of Br- from C4-adduct | 2.5 | -14.9 |

| Data is illustrative and based on typical values for similar reactions. |

Characterization of Transition State Structures and Reaction Intermediates

A significant advantage of computational modeling is the ability to fully characterize the three-dimensional structures of transient species like transition states and reaction intermediates. nih.gov For the SNAr reaction of this compound, DFT calculations can provide the precise bond lengths and angles within the Meisenheimer complex. This includes the geometry around the sp3-hybridized carbon atom where the nucleophile has attached.

Furthermore, the structure of the transition state can be located and characterized. For the formation of the Meisenheimer complex, the transition state would show the incoming nucleophile partially bonded to the aromatic ring and the C-Nu bond in the process of forming. Vibrational frequency analysis is then performed to confirm the nature of these stationary points on the PES. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond mapping reaction pathways, computational chemistry offers a suite of quantum chemical descriptors that can be used to predict the reactivity of a molecule from its ground-state electronic structure. These descriptors provide a quantitative measure of various electronic properties that govern how a molecule will interact with other chemical species.

Calculation and Application of Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) provides a measure of an electrophile's ability to accept electrons, while the nucleophilicity index (N) quantifies a nucleophile's ability to donate electrons. These indices can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations. nih.govnih.gov

For this compound, the global electrophilicity index would be relatively high due to the presence of the electron-withdrawing nitro group and bromine atoms. This indicates its susceptibility to attack by nucleophiles. Furthermore, local electrophilicity indices can be calculated for each atom in the ring to predict the most likely sites for nucleophilic attack. It is expected that the carbon atoms bearing the bromine atoms, particularly the one ortho to the nitro group, will exhibit the highest local electrophilicity.

A hypothetical table of calculated reactivity indices is presented below.

| Descriptor | Value (eV) |

| Global Electrophilicity Index (ω) | 3.15 |

| Local Electrophilicity at C1 (ortho to NO2) | 0.85 |

| Local Electrophilicity at C4 (para to NO2) | 0.78 |

| Data is illustrative and based on typical values for similar compounds. |

Analysis of Aromaticity Changes During Nucleophilic Addition Processes

Aromaticity is a key property of benzene (B151609) and its derivatives, contributing significantly to their stability. During a nucleophilic aromatic substitution reaction, the aromaticity of the ring is temporarily lost in the Meisenheimer intermediate. The extent of this loss of aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Anisotropy of the Induced Current Density (ACID). nih.govnih.gov

By calculating these aromaticity indices for the reactant, the Meisenheimer intermediate, and the product, one can gain insight into the energetic cost of disrupting the aromatic system. A smaller loss of aromaticity in the transition state and intermediate generally correlates with a lower activation barrier. Comparing the aromaticity changes for nucleophilic attack at different positions on the this compound ring can provide an additional rationale for the observed regioselectivity of the reaction.

Modeling Solvation Effects and Reaction Environment

The solvent environment can significantly influence the geometry, electronic structure, and reactivity of a solute molecule. Computational chemistry offers several approaches to model these effects, broadly categorized into implicit and explicit solvation models.

Continuum solvation models are an efficient way to account for the bulk electrostatic effects of a solvent without the high computational cost of including individual solvent molecules. substack.com In this approach, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. mdpi.comresearchgate.net

The Polarizable Continuum Model (PCM) is a widely used method in this category. mdpi.comacs.org It calculates the solvation free energy by considering the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. This method is valuable for predicting how the properties of a molecule like this compound, which possesses a significant dipole moment due to the nitro group and bromine atoms, would change from the gas phase to a solution phase. acs.org For instance, the calculated dipole moment of nitrobenzene (B124822) is known to be in good agreement with experimental values, and this accuracy is essential for modeling its interactions. acs.org

The choice of the level of theory and basis set for the quantum mechanical calculation of the solute, in conjunction with the PCM, can affect the accuracy of the results. acs.org For nitroaromatic compounds, Density Functional Theory (DFT) methods, such as B3LYP, are often employed for their balance of accuracy and computational cost. nih.gov

Table 1: Key Features of Continuum Solvation Models

| Feature | Description | Relevance to this compound |

| Computational Efficiency | Computationally less expensive than explicit solvent models, allowing for higher-level quantum mechanical calculations on the solute. substack.com | Enables the study of this relatively complex molecule with accurate quantum methods. |

| Bulk Solvent Effects | Captures the average electrostatic effect of the solvent, which is the primary contributor to solvation for polar molecules. | The polar nitro group and C-Br bonds will be significantly stabilized by a polar solvent, an effect well-captured by PCM. |

| Thermodynamic Properties | Provides estimates of the free energy of solvation, which can be used to calculate equilibrium constants in solution. | Useful for predicting the solubility and partitioning behavior of the compound. |

| Limitations | Does not account for specific solute-solvent interactions like hydrogen bonding, which can be important in some contexts. substack.comresearchgate.net | While this compound is not a hydrogen bond donor, it can act as an acceptor. This specific interaction would be missed. |

To capture specific, short-range interactions between the solute and solvent molecules, explicit solvent models are employed. In this approach, a number of solvent molecules are placed around the solute, and their interactions are calculated directly. substack.com This method is computationally intensive due to the large number of atoms and the need to sample many different solvent configurations through methods like Molecular Dynamics (MD) or Monte Carlo simulations. substack.com

For this compound, explicit solvent models would be particularly insightful for understanding:

Specific Interactions: The interaction between the oxygen atoms of the nitro group and protic solvent molecules.

Solvent Shell Structure: The preferential arrangement of solvent molecules around the different functional groups of the solute.

Dynamics: The timescale of solvent reorganization around the solute, which can be crucial for understanding reaction kinetics.

Hybrid models, such as the ONIOM (Our own N-layered Integrated molecular orbital and molecular mechanics) method, offer a compromise by treating the solute and a few key solvent molecules with a high level of quantum mechanics, while the rest of the solvent is treated with a less computationally demanding molecular mechanics force field. mdpi.com Studies comparing implicit and explicit models have shown that while implicit models are powerful, explicit solvent simulations can provide a more accurate and detailed picture, especially when specific interactions dominate. acs.orgnih.gov

Table 2: Comparison of Implicit and Explicit Solvation Models

| Aspect | Continuum (Implicit) Models | Explicit Solvent Models |

| Representation of Solvent | A continuous medium with a dielectric constant. | Individual solvent molecules. |

| Computational Cost | Low to moderate. | Very high. substack.com |

| Key Advantage | Efficiency, good for electrostatic effects. substack.com | High detail, captures specific interactions and dynamics. nih.gov |

| Key Disadvantage | Misses specific interactions like hydrogen bonds. researchgate.net | Computationally expensive, requires extensive sampling. substack.com |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry is a powerful tool for developing structure-reactivity relationships, which correlate a molecule's structural or electronic features with its chemical behavior. For nitroaromatic compounds, these relationships are often established through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.com

By calculating a range of molecular descriptors for a series of related compounds, it is possible to build statistical models that predict properties like reactivity, toxicity, or mutagenicity. nih.govnih.gov For this compound, the following descriptors, calculable through quantum chemistry, would be of high importance:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the ability to accept electrons. For nitroaromatics, the low-lying LUMO, localized on the nitro group and the aromatic ring, is a key indicator of their susceptibility to nucleophilic attack and their electrophilic character. nih.gov

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the nitro group would be strongly negative, while the aromatic protons and the carbon atoms attached to the bromine and nitro groups would be regions of positive potential, indicating sites for nucleophilic attack.

Global Reactivity Descriptors: Derived from conceptual DFT, quantities like electrophilicity index (ω) and chemical hardness can provide a quantitative measure of a molecule's reactivity. core.ac.uk The electrophilicity index is particularly relevant for nitroaromatic compounds, as it quantifies their tendency to act as electrophiles. nih.govcore.ac.uk

These computational descriptors can be used to build models that explain and predict the chemical behavior of this compound, for instance, in nucleophilic aromatic substitution reactions where a bromide might be displaced. The electron-withdrawing nature of the nitro group, ortho and para to the bromine atoms, is expected to activate them towards such reactions.

Table 3: Common Quantum-Chemical Descriptors for Reactivity Analysis

| Descriptor | Definition | Relevance to Nitroaromatics |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and susceptibility to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and susceptibility to nucleophilic attack. A key descriptor for the reactivity of nitroaromatics. nih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates the chemical stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. core.ac.uk |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Identifies electron-rich and electron-poor sites for reactions. |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the functional groups in 1,4-Dibromo-2-methyl-5-nitrobenzene makes it a valuable starting material for the construction of more intricate molecular structures. The bromine atoms can participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the methyl group can undergo various transformations, allowing for a wide range of synthetic possibilities.

Building Blocks for Pharmaceutical Agents and Drug Discovery

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various pharmacologically active compounds. Similar bromo-nitroaromatic compounds are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, related molecules like 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene are foundational in drug discovery, enabling chemists to introduce specific modifications to develop compounds with desired biological activities nbinno.com. The nitro group, in particular, is a key feature in many therapeutic agents, including the nitroimidazole scaffold found in life-saving drugs nih.gov.

The synthesis of 5-nitro benzimidazole derivatives, which have shown potential as antihypertensive agents, further highlights the importance of the nitrobenzene (B124822) scaffold in medicinal chemistry nih.gov. The reduction of the nitro group in compounds like this compound would yield an amino group, a key step in the synthesis of various heterocyclic systems, such as benzimidazoles, which possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties nih.gov.

Intermediates for Agrochemicals and Specialty Chemicals

The utility of bromo-nitroaromatic compounds extends to the agrochemical industry. These molecules serve as key intermediates in the production of pesticides and herbicides. For example, 1-Bromo-4-methyl-2-nitrobenzene is a known synthetic intermediate for pyrethroid insecticides nih.gov. The specific substitution pattern of this compound makes it a potential precursor for novel agrochemicals.

Furthermore, compounds with this structural framework are employed in the synthesis of various specialty chemicals. Tri-n-butylamine, an important intermediate for pharmaceuticals, agrochemicals, and dyes, is one example of a specialty chemical derived from complex organic synthesis pathways where bromo-nitroaromatics can be utilized pacificorganicsltd.com. The reactivity of the bromine and nitro groups allows for the introduction of diverse functionalities, leading to the creation of a wide array of specialized chemical products.

Synthesis of Functionalized Aromatic Scaffolds for Materials Science

Functionalized aromatic scaffolds are fundamental to the development of advanced materials with tailored properties. Bromo-nitroaromatic compounds are integral to the creation of specialized polymers and electronic materials nbinno.com. The ability to precisely control molecular architecture through intermediates like this compound is key to innovation in this field nbinno.com.

The bromine atoms on the aromatic ring can be used as handles for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with interesting electronic and optical properties. The nitro group can be converted to other functionalities to tune the material's characteristics. This versatility makes this compound a promising building block for the design and synthesis of novel organic materials for applications in electronics, photonics, and other high-tech industries.

Development of Optoelectronic Materials and Dyes (e.g., Benzimidazole Derivatives from Nitro Reduction)

The reduction of the nitro group in this compound to an amino group is a critical transformation that opens the door to the synthesis of benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds known for their wide range of applications, including in the development of optoelectronic materials and dyes nih.gov.

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid nih.govresearchgate.net. The reduction of a dinitro compound like this compound would lead to a diaminobenzene derivative, a direct precursor to benzimidazoles. Various methods have been developed for the synthesis of benzimidazoles, including microwave-assisted and catalyst-driven reactions nih.govorganic-chemistry.org.

Benzimidazole-based molecules have been investigated for their fluorescent properties and are used as components in organic light-emitting diodes (OLEDs). Their rigid, planar structure and extended π-conjugation contribute to their favorable electronic and photophysical properties. Furthermore, the benzimidazole core can be functionalized to create a variety of dyes with different colors and properties.

Advanced Research Tools in Chemical Biology

While the direct use of this compound as a research tool in chemical biology is not well-established, its structural features suggest potential applications in this area.

Investigating Enzyme Interactions and Inhibition Mechanisms

Many drugs exert their therapeutic effects by inhibiting enzymes nih.gov. The study of enzyme inhibition is crucial for drug development and for understanding biological pathways. Small molecules are often used as probes to investigate the structure and function of enzyme active sites.

The presence of two bromine atoms and a nitro group on the aromatic ring of this compound could make it an interesting candidate for such studies. The bromine atoms can form halogen bonds with amino acid residues in an enzyme's active site, while the nitro group can act as a hydrogen bond acceptor. These interactions could lead to the inhibition of specific enzymes. By systematically modifying the structure of this compound and studying its effects on enzyme activity, researchers could gain insights into the mechanisms of enzyme inhibition and design more potent and selective inhibitors.

Biochemical Probes for Modulating Cellular Signaling Pathways

While direct applications of this compound as a biochemical probe are not extensively documented in current literature, its structural motif serves as a valuable scaffold for the design and synthesis of molecules with potential biological activity. The core aromatic ring can be functionalized to create derivatives that can interact with specific biological targets, such as enzymes or receptors.

For instance, the nitro group can be reduced to an amine, which can then be further modified to introduce pharmacophores or fluorescent tags. The bromine atoms can be substituted with various functional groups through cross-coupling reactions to generate a library of compounds for biological screening. These derivatives could potentially act as inhibitors or modulators of cellular signaling pathways, such as kinase pathways, which are often dysregulated in diseases like cancer. The development of such probes could provide valuable tools for studying complex biological processes and for the discovery of new therapeutic agents.

Future Directions in Synthetic Methodology and Application Development

The synthetic utility of this compound is far from being fully exploited. Future research is expected to focus on the development of more sophisticated and selective catalytic systems for the functionalization of this versatile building block. This includes the exploration of novel ligands for palladium and other transition metal catalysts to achieve even greater control over the regioselectivity of cross-coupling reactions.

Furthermore, the development of methodologies for the selective transformation of the nitro group in the presence of the bromo substituents will open up new avenues for the synthesis of highly functionalized aromatic compounds. This could involve the use of chemoselective reducing agents or the development of novel catalytic systems for denitrative coupling reactions.

In materials science, future efforts will likely be directed towards the synthesis of well-defined oligomers and polymers derived from this compound with tailored optoelectronic properties. The systematic variation of the substituents introduced via cross-coupling reactions will allow for the fine-tuning of the band gap, charge carrier mobility, and other key parameters of these materials.

The exploration of this compound and its derivatives in the field of medicinal chemistry and chemical biology is also a promising area for future research. The synthesis of libraries of compounds based on the this compound scaffold and their screening against a wide range of biological targets could lead to the discovery of novel drug candidates and biochemical probes.

Q & A

Q. What are the optimal synthetic routes for 1,4-Dibromo-2-methyl-5-nitrobenzene, and how can reaction conditions be methodically optimized?

- Methodological Answer : Begin with precursor selection using high-accuracy predictive tools (e.g., REAXYS, BKMS_METABOLIC) to evaluate feasible pathways . For example, halogenation of 2-methyl-5-nitrobenzene derivatives under controlled bromination conditions (e.g., diethyl ether solvent, low-temperature lithiation) can yield target compounds with >85% efficiency. Optimize variables (temperature, stoichiometry, catalyst) systematically via Design of Experiments (DoE) to minimize side products. Document reaction conditions (e.g., -78°C for lithiation) and validate purity via HPLC .

Q. Example Reaction Table :

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-5-nitrobenzene | Diethyl ether | -78 | n-BuLi | 86 |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns and assess purity. For nitro and bromine groups, FT-IR (stretching at ~1520 cm⁻¹ for NO₂, ~600 cm⁻¹ for C-Br) is critical. Pair GC-MS or LC-MS to detect trace impurities. Advanced microspectroscopic imaging (e.g., Raman mapping) can resolve spatial distribution in crystalline forms . Cross-validate results with X-ray crystallography for absolute configuration determination.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity . Store in airtight containers away from oxidizers. For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis. Conduct regular risk assessments and consult Safety Data Sheets (SDS) for emergency protocols (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer : Apply multivariate analysis to distinguish between experimental artifacts and true molecular behavior. For NMR discrepancies, run variable-temperature (VT-NMR) or solvent-dependent studies to assess conformational dynamics. Compare with Density Functional Theory (DFT) simulations (e.g., Gaussian software) to model electronic environments. Replicate experiments under controlled humidity/temperature to isolate external factors .

Q. What computational modeling approaches best predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use DFT to calculate activation energies for Suzuki-Miyaura or Ullmann coupling pathways. Focus on bromine’s electrophilicity and steric effects from the methyl group. Validate models with kinetic studies (e.g., monitoring reaction progress via in-situ IR). Incorporate solvent effects (PCM models) and compare with experimental yields .

Q. How does this compound degrade under environmental conditions, and what analytical methods track its stability?

- Methodological Answer : Conduct accelerated stability studies under UV light, humidity, and variable pH. Use HPLC-MS/MS to identify degradation products (e.g., debrominated or nitro-reduced species). For adsorption studies, apply XPS or ToF-SIMS to analyze surface interactions on silica or polymer matrices . Correlate half-lives with QSAR models to predict environmental persistence.

Q. What mechanistic insights explain regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise mechanisms. Use isotopic labeling (e.g., ¹⁵N in nitro groups) and monitor intermediates via stopped-flow spectroscopy . Compare with Hammett plots to quantify electronic effects from substituents. Pair with crystallographic data to map transition states .

Data Contradiction Analysis Framework

| Step | Action | Tools/Methods |

|---|---|---|

| 1 | Identify anomalous data points | Statistical outlier tests (Grubbs’ test) |

| 2 | Replicate under controlled conditions | DoE, environmental chambers |

| 3 | Cross-validate with orthogonal techniques | NMR + X-ray, DFT + kinetics |

| 4 | Publish null results and methodological limits | Transparent reporting in supplementary materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.